3-Hydrazino-6-(2-thienyl)pyridazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

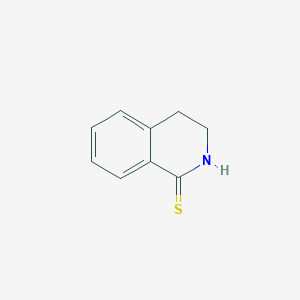

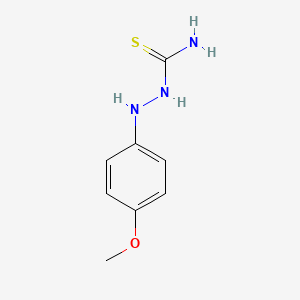

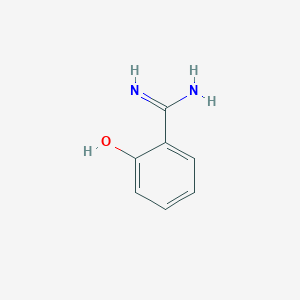

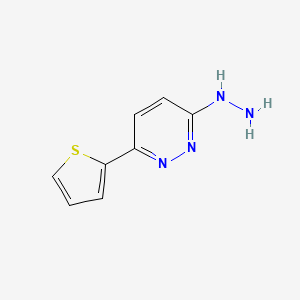

3-Hydrazino-6-(2-thienyl)pyridazine is a chemical compound that belongs to the class of pyridazine derivatives with a thiophene ring. It is a compound of interest due to its potential applications in medicinal chemistry and as a building block for the synthesis of various heterocyclic compounds.

Synthesis Analysis

The synthesis of 3-Hydrazino-6-(2-thienyl)pyridazine and its derivatives has been described in several studies. One approach involves the reaction of 4-cyano-6-phenylpyridazine-3(2H)-thione with ethyl chloroacetate, followed by hydrazinolysis to yield the corresponding carbohydrazide. This intermediate can then be further reacted to produce novel thieno[2,3-c]pyridazines . Another method includes the synthesis of 3-(2-thienyl)pyridazine and its derivatives substituted at the 6 position, such as ethoxy, hydrazino, and azido groups, leading to condensed ring systems like triazolo- and tetrazolopyridazines .

Molecular Structure Analysis

The molecular structure of 3-Hydrazino-6-(2-thienyl)pyridazine derivatives has been characterized using various spectroscopic techniques. For instance, the structure of a related compound, 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine, was confirmed by X-ray diffraction (XRD) and supported by density functional theory (DFT) calculations, which provided insights into the harmony between theoretical and experimental values .

Chemical Reactions Analysis

3-Hydrazino-6-(2-thienyl)pyridazine serves as a precursor for various chemical reactions. It can undergo diazotization reactions to form pyridazino[4',3':4,5]thieno[3,2-d]-1,2,3-triazinones . Additionally, it can be used in the synthesis of a wide range of heterocyclic compounds, including 1,2,4-triazolo[3',4':6,1]pyridazino[4,3-e][1,3,4]thiadiazines, which have been evaluated for their antibacterial activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Hydrazino-6-(2-thienyl)pyridazine derivatives are influenced by their molecular structure. The presence of various substituents and functional groups can affect properties such as solubility, melting point, and reactivity. The antibacterial activities of these compounds have been evaluated, suggesting potential applications in the development of new pharmaceutical agents . Spectral data, including IR, NMR, and LC-MS, have been used to confirm the structures of newly synthesized compounds .

科学的研究の応用

Synthesis and Antimicrobial Activity

- Antimicrobial Properties : A study detailed the synthesis of pyridazine derivatives, including the formation of compounds with potential antimicrobial activity. The research explored various chemical reactions to create compounds that were later tested for their ability to inhibit microbial growth, indicating a potential application in developing new antimicrobial agents (El-Mariah, Hosny, & Deeb, 2006).

Chemical Synthesis and Reactions

- Novel Compounds Synthesis : Another study focused on synthesizing novel thieno[2,3-c]pyridazines using 3-amino-5-phenyl-2-ethoxycarbonylthieno[2,3-c]pyridazine as a starting material. This work highlights the versatility of pyridazine derivatives in synthesizing new compounds with potential applications in various fields, including pharmacology and materials science (Al-Kamali, Al-Hazmi, Alhousami, & Al-Masany, 2014).

Photochromic Properties

- Photochromic Applications : The reaction of dithienyl-substituted furanones with hydrazines resulted in pyridazinone-bridged dithienylethenes with photochromic properties, suggesting applications in materials science, specifically in developing materials that change color in response to light (Krayushkin et al., 2008).

Precursors to Novel Heterocyclic Compounds

- Heterocyclic Compound Development : Research has also been conducted on using hydrazino compounds as precursors for the preparation of novel heterocyclic compounds, including pyrazoles, isoindoles, and pyridazinones. These studies not only expand the chemical repertoire of pyridazine derivatives but also open pathways for the synthesis of compounds with potentially valuable biological and chemical properties (Rashad et al., 2009).

特性

IUPAC Name |

(6-thiophen-2-ylpyridazin-3-yl)hydrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4S/c9-10-8-4-3-6(11-12-8)7-2-1-5-13-7/h1-5H,9H2,(H,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARNOKZCUVMCJQP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NN=C(C=C2)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60226704 |

Source

|

| Record name | Pyridazine, 3-hydrazino-6-(2-thienyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60226704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydrazino-6-(2-thienyl)pyridazine | |

CAS RN |

75792-87-9 |

Source

|

| Record name | Pyridazine, 3-hydrazino-6-(2-thienyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075792879 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridazine, 3-hydrazino-6-(2-thienyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60226704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 1-methyl-1H-benzo[d][1,2,3]triazole-5-carboxylate](/img/structure/B1305211.png)